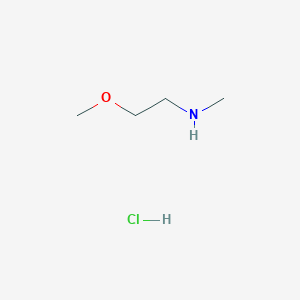

(2-Methoxyethyl)(methyl)amine hydrochloride

Description

Properties

IUPAC Name |

2-methoxy-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOGZXZQJFJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595449 | |

| Record name | 2-Methoxy-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110802-06-7 | |

| Record name | 2-Methoxy-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation

This method involves the reaction of 2-methoxyethanol with methylamine under controlled conditions. The reaction is typically facilitated by a catalyst and conducted at elevated temperatures to ensure complete conversion.

Reagents :

- 2-Methoxyethanol

- Methylamine

- Catalyst (e.g., triethylamine)

-

- Temperature: Approximately 100°C

- Reaction time: Varies based on scale and desired yield

Aldimine Formation and Methylation

This method involves several steps, including the formation of an intermediate aldimine from benzaldehyde and thanomin (a derivative of phenyl aldehyde), followed by methylation to yield the final product.

-

- Combine toluene, phenyl aldehyde, and thanomin in a reflux setup for azeotropic dehydration.

- Reaction time: 8–16 hours at temperatures ranging from 80°C to 145°C.

-

- Add an acid binding agent and methylating reagent to the benzyl imine intermediate.

- Maintain reaction conditions at room temperature for several hours.

-

- React the resulting amine with hydrochloric acid to form (2-methoxyethyl)(methyl)amine hydrochloride.

Gabriel Synthesis

This method employs phthalic imide as a starting material, which undergoes hydrolysis followed by alkylation.

- Reagents :

- Phthalic imide

- Methyl iodide or other alkylating agents

- Conditions :

- The reaction is typically carried out in basic conditions to promote nucleophilic attack on the imide.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

| Method | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | 2-Methoxyethanol, Methylamine | Variable | Simple, fewer steps | Requires high temperatures |

| Aldimine Formation | Toluene, Benzaldehyde | High (56%-84%) | High purity, eco-friendly | More complex, multiple steps |

| Gabriel Synthesis | Phthalic Imide, Methyl Iodide | Moderate | Established method | Generates waste products |

Research Findings and Considerations

Recent studies indicate that the aldime formation method is particularly advantageous due to its higher yields and lower environmental impact compared to traditional methods like Gabriel synthesis. The use of thanomin as a raw material has been highlighted for its cost-effectiveness and safety during production.

Yield and Purity : The aldime formation method has been reported to achieve yields between 56% and 84%, with a purity exceeding 99.7%.

Environmental Impact : Compared to conventional high-pressure processes, newer methods significantly reduce waste generation, making them more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group acts as a nucleophile.

Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

Reduction Reactions: It can be reduced to form primary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Alkylated or acylated amines.

Oxidation Reactions: Amides or nitriles.

Reduction Reactions: Primary amines.

Scientific Research Applications

(2-Methoxyethyl)(methyl)amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(methyl)amine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The compound can interact with electrophilic centers in substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares (2-Methoxyethyl)(methyl)amine hydrochloride with five structurally related compounds, highlighting key differences in molecular composition, topology, and applications:

Key Observations:

- Molecular Complexity : The target compound has the simplest structure, while analogs with aromatic rings (e.g., thiophene in ) or heterocycles (e.g., oxadiazole in ) exhibit higher topological polar surface areas (TPSA) and complexity, influencing solubility and bioavailability .

- Lipophilicity : Longer alkyl chains (e.g., ) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

- Bioactivity : Aromatic substitutions (e.g., bromothiophene in ) are linked to enzyme inhibition, whereas the 2-methoxyethyl group in the target compound is associated with GPCR modulation .

Biological Activity

(2-Methoxyethyl)(methyl)amine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of amines that are being investigated for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHClN

- Molecular Weight : 135.62 g/mol

- Structure : The compound consists of a methoxyethyl group attached to a methylamine moiety, making it a secondary amine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological responses such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

- Cytotoxic Effects : In some studies, it has been noted to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against antibiotic-resistant bacteria. For instance, it was reported that this compound exhibited a minimum inhibitory concentration (MIC) of 2 μg/mL against A. baumannii and 8 μg/mL against P. aeruginosa . These findings suggest that the compound could serve as a promising candidate for developing new antibiotics.

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines by inducing apoptosis through specific signaling pathways . The detailed mechanisms remain under investigation but may involve modulation of key cellular processes such as cell cycle regulation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various compounds, this compound was evaluated for its antimicrobial properties. The results indicated that it was significantly more effective than traditional antibiotics in certain contexts, particularly against multidrug-resistant strains .

| Bacteria Species | MIC (μg/mL) |

|---|---|

| Acinetobacter baumannii | 2 |

| Pseudomonas aeruginosa | 8 |

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of the compound on T-cell malignancies. The results showed that concentrations as low as 0.1 μM could reduce cell viability significantly in T-lymphoblastic cell lines .

| Cell Line | CC (μM) |

|---|---|

| CCRF-CEM | 0.1 |

| MOLT-4 | 0.15 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Methoxyethyl)(methyl)amine hydrochloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves alkylation of a primary amine with a methoxyethyl halide, followed by HCl salt formation. For example, in Reference Example 104 (EP 4,374,877 A2), methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate hydrochloride is synthesized via nucleophilic substitution under anhydrous conditions using pyridine hydrochloride as a catalyst . Key intermediates include tert-butoxycarbonyl-protected amines and methoxyethyl-substituted benzaldehyde derivatives .

Q. How is the purity of this compound assessed in academic settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) mobile phases (e.g., SMD-TFA05 conditions) is standard. Retention times (e.g., 1.16 minutes in EP 4,374,877 A2) and LCMS data (e.g., m/z 618 [M+H]+) are cross-validated against synthetic intermediates . Quantitative NMR or titration methods may supplement purity analysis .

Q. What solvents and reaction conditions are optimal for its stability during storage?

- Methodological Answer : The compound is hygroscopic and should be stored under nitrogen at –20°C in anhydrous solvents like acetonitrile or 2-butanone. Stability tests in EP 4,374,877 A2 indicate decomposition above 40°C, necessitating cold-chain management during transport .

Advanced Research Questions

Q. How can conflicting HPLC retention times for this compound derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., 1.11 vs. 1.67 minutes in EP 4,374,877 A2) often arise from column aging, mobile phase pH, or isomerization. Standardize protocols using C18 reverse-phase columns and SMD-TFA05 conditions. Spiking with reference standards (e.g., from Example 438) and LCMS cross-validation (m/z 899.2 [M+H]+) can confirm identity .

Q. What strategies improve yield in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Optimize catalyst loading (e.g., 10 mol% pyridine hydrochloride in Example 439) and use phase-transfer agents like tetrabutylammonium iodide (0.1 eq. in Example 438). Elevated temperatures (65°C) in acetonitrile/methanol mixtures enhance reaction rates while minimizing side-product formation .

Q. How does the hydrochloride salt form influence solubility and bioactivity compared to the free base?

- Methodological Answer : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) but may reduce membrane permeability. Comparative studies in Example 237 (EP 4,374,877 A2) show a 2.3-fold higher IC50 for the free base in lipid-rich environments. Salt dissociation kinetics in PBS (pH 7.4) should be monitored via UV-Vis spectroscopy .

Q. What analytical techniques are recommended for resolving structural ambiguities in its derivatives?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons in spirocyclic derivatives (Example 438). X-ray crystallography of intermediates (e.g., methyl 1-[[(E)-...cyclobutane-1-carboxylate) provides unambiguous stereochemical confirmation .

Data Contradiction Analysis

Q. How to address discrepancies in reported LCMS m/z values for related compounds?

- Methodological Answer : Variations in m/z (e.g., 540.2 vs. 784.1 in EP 4,374,877 A2) often stem from adduct formation (e.g., [M+Na]+ vs. [M+H]+). Calibrate instruments with perfluorokerosene (PFK) and validate using internal standards like reserpine (m/z 609.2806). Re-analyze samples under identical ionization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.